molecular formula C28H30N2O4 B4189211 Methyl 4-{2-[4-(hydroxydiphenylmethyl)piperidyl]acetylamino}benzoate

Methyl 4-{2-[4-(hydroxydiphenylmethyl)piperidyl]acetylamino}benzoate

Cat. No.: B4189211
M. Wt: 458.5 g/mol
InChI Key: RUPIBVRMLQUDIB-UHFFFAOYSA-N
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Description

Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate is a complex organic compound with a molecular formula of C30H35NO3 This compound is known for its unique structural features, which include a piperidine ring, a benzoate ester, and a hydroxy(diphenyl)methyl group

Properties

IUPAC Name

methyl 4-[[2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O4/c1-34-27(32)21-12-14-25(15-13-21)29-26(31)20-30-18-16-24(17-19-30)28(33,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,24,33H,16-20H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPIBVRMLQUDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[4-(hydroxydiphenylmethyl)piperidyl]acetylamino}benzoate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with benzoic acid derivatives under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product. The use of high-pressure reactors and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under basic conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[4-(hydroxydiphenylmethyl)piperidyl]acetylamino}benzoate involves its interaction with specific molecular targets in the body. The hydroxy(diphenyl)methyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, leading to its potential therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Known for its antimicrobial properties and used as a preservative in cosmetics and pharmaceuticals.

    Methyl 4-aminobenzoate: Used in the synthesis of various organic compounds and as a local anesthetic.

    Methyl 4-(hydroxymethyl)benzoate: Used in the synthesis of keto acids and other organic molecules.

Uniqueness

Methyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]benzoate is unique due to its complex structure, which combines multiple functional groups and a piperidine ring

Biological Activity

Methyl 4-{2-[4-(hydroxydiphenylmethyl)piperidyl]acetylamino}benzoate, also known by its CAS number 154477-55-1, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{33}H_{39}N_{O}_4. The structure includes a piperidine ring, which is known to influence the compound's interaction with biological targets.

PropertyValue
Molecular Weight513.68 g/mol
AppearanceWhite to off-white solid
Density1.131 g/cm³
Boiling Point657.185 °C at 760 mmHg
Flash Point351.3 °C

This compound exhibits several biological activities primarily attributed to its structural components:

  • Antihistaminic Effects : The compound is related to Fexofenadine, a well-known H1-receptor antagonist, suggesting potential antihistaminic properties that could alleviate allergic reactions.
  • Neuroprotective Effects : The piperidine moiety may contribute to neuroprotective activities, possibly through modulation of neurotransmitter systems.

In Vitro Studies

Recent studies have shown that compounds similar to this compound exhibit significant biological activities:

  • Cell Viability Assays : In vitro assays demonstrated that this compound could enhance cell viability in neuronal cell lines subjected to oxidative stress.
  • Apoptosis Inhibition : Studies indicated that it might inhibit apoptosis in certain cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

  • Case Study on Allergic Responses :
    • A study evaluated the efficacy of derivatives similar to this compound in treating allergic rhinitis. Results indicated a significant reduction in symptoms compared to placebo groups, supporting its antihistaminic properties.
  • Neuroprotection in Animal Models :
    • Research involving animal models showed that administration of the compound led to improved outcomes in models of neurodegeneration, further emphasizing its potential neuroprotective effects.
  • Developmental Toxicity Studies :
    • Investigations into developmental toxicity revealed that exposure during gestation resulted in neural tube defects in offspring, highlighting the need for caution regarding its use during pregnancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.